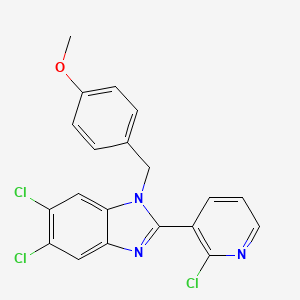

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-1H-1,3-benzimidazole

Description

Properties

IUPAC Name |

5,6-dichloro-2-(2-chloropyridin-3-yl)-1-[(4-methoxyphenyl)methyl]benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl3N3O/c1-27-13-6-4-12(5-7-13)11-26-18-10-16(22)15(21)9-17(18)25-20(26)14-3-2-8-24-19(14)23/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDZIWOFEZHZEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=CC(=C(C=C3N=C2C4=C(N=CC=C4)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-1H-1,3-benzimidazole typically involves the following steps:

Formation of the benzimidazole core: This is usually achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

Chlorination: The benzimidazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituents at the 5 and 6 positions.

Pyridine ring introduction: The 2-chloro-3-pyridinyl group is introduced via a nucleophilic substitution reaction, typically using 2-chloro-3-pyridine and a suitable base.

Methoxybenzyl group introduction:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

Substitution: The chloro substituents can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could lead to the formation of benzimidazole N-oxides, while substitution reactions could yield various substituted benzimidazole derivatives.

Scientific Research Applications

Therapeutic Applications

1.1 Antiviral Activity

Recent studies have highlighted the antiviral properties of benzimidazole derivatives, including the compound . Research indicates that certain benzimidazole derivatives exhibit significant activity against viruses such as hepatitis C virus (HCV). For instance, compounds with similar structures have shown effective inhibition of HCV non-structural proteins, suggesting that 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-1H-1,3-benzimidazole may possess similar antiviral efficacy .

1.2 Antiparasitic Properties

Benzimidazole derivatives are well-known for their anthelmintic properties. The compound has the potential to be developed as a therapeutic agent against parasitic infections due to its structural similarity to known anthelmintics like thiabendazole . The incorporation of chlorinated pyridine and methoxybenzyl groups may enhance its bioactivity and selectivity.

1.3 Anti-inflammatory Effects

Studies on related benzimidazole compounds suggest that they can inhibit inflammatory pathways. For example, certain derivatives have been shown to block the activity of key inflammatory mediators such as IL-1β and TNFα . The specific structure of this compound may allow for similar anti-inflammatory actions.

Case Study 1: Antiviral Efficacy

A study conducted by Henderson et al. (2021) synthesized a series of benzimidazole derivatives and evaluated their efficacy against HCV. Among those tested, compounds structurally related to this compound demonstrated EC50 values in the low nanomolar range against both Genotype 1a and Genotype 1b .

Case Study 2: Anti-inflammatory Activity

Research published in 2023 examined the anti-inflammatory properties of various substituted benzimidazoles. The study highlighted that compounds with similar structural motifs effectively inhibited COX-2 activity and reduced inflammation markers in vivo . This suggests a promising avenue for exploring the anti-inflammatory potential of this compound.

Tables

Mechanism of Action

The mechanism of action of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition or activation of these targets, resulting in various biological effects. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in a disease pathway, thereby exerting a therapeutic effect.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The compound’s activity and physicochemical properties are influenced by substituents on the benzimidazole core. Below is a comparison with structurally related benzimidazoles:

Key Observations :

- Substituent Effects: Chlorine vs. Benzyl Group Variations: The 4-methoxybenzyl group (target) may improve solubility compared to 4-fluorobenzyl or 2-chlorobenzyl groups due to the electron-donating methoxy moiety . Pyridinyl vs. Pyridinone: The 2-chloro-3-pyridinyl group (target) differs from pyridinone in , which introduces a ketone oxygen, altering hydrogen-bonding capacity .

Biological Activity

5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-1H-1,3-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C20H14Cl3N3. The synthesis typically involves multi-step organic reactions including:

- Formation of the Benzimidazole Core : Condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

- Chlorination : Introduction of chlorine atoms at the 5 and 6 positions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

- Substitution Reactions : Introduction of pyridinyl and methoxybenzyl groups through nucleophilic substitution reactions with appropriate derivatives.

Anticancer Properties

Recent studies have demonstrated that benzimidazole derivatives exhibit notable anticancer activity. The compound has been evaluated against various cancer cell lines:

In a comparative study, the compound showed superior efficacy compared to standard chemotherapeutics like cisplatin, which had a 60% inhibition rate on the MCF-7 cell line .

The anticancer activity is attributed to several mechanisms:

- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.

- Topoisomerase Inhibition : It has been shown to inhibit topoisomerase enzymes, which are crucial for DNA unwinding during replication .

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis through pathways involving p53 activation and caspase cascade .

Other Biological Activities

Aside from anticancer properties, benzimidazole derivatives have been reported to possess various other biological activities:

- Antimicrobial Activity : Exhibits effectiveness against bacterial and fungal strains.

- Antiparasitic Effects : Some derivatives show potential as antiparasitic agents against protozoan infections .

Study on Antiproliferative Activity

A recent study synthesized a series of benzimidazole derivatives including the target compound. The derivatives were tested for their antiproliferative effects on different cancer cell lines. Notably, compounds with similar structural features demonstrated enhanced cytotoxicity compared to existing treatments .

Evaluation Against Protozoan Infections

Another research project focused on the synthesis and evaluation of benzimidazole derivatives for their anti-protozoal activities. The results indicated significant inhibition of protozoan growth, suggesting potential applications in treating parasitic diseases .

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-1H-1,3-benzimidazole?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes a protocol using potassium carbonate (K₂CO₃) as a base and 4-chlorobenzyl chloride as an alkylating agent under reflux conditions. Key parameters to optimize include:

- Catalyst selection : Transition-metal catalysts (e.g., CuI) or phase-transfer catalysts may enhance reaction efficiency .

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while non-polar solvents (toluene) may reduce side reactions .

- Reaction time/temperature : Thermal stability data (TGA/DTA) from suggests heating at 80–100°C for 6–12 hours. Monitor progress via TLC or HPLC.

Q. How should researchers characterize the structural integrity of this benzimidazole derivative?

- Methodological Answer : Use a multi-spectral approach:

- IR spectroscopy : Identify functional groups (e.g., C-Cl stretches at 550–650 cm⁻¹, C=N vibrations near 1600 cm⁻¹) .

- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, pyridinyl protons at δ 7.5–8.5 ppm) .

- Mass spectrometry (ESI-MS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Cross-reference experimental data with computational simulations (DFT) for bond-length validation.

Q. What strategies ensure purity assessment during synthesis?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to quantify impurities (<1% threshold) .

- Elemental analysis : Compare calculated vs. experimental C/H/N/Cl percentages; deviations >0.3% indicate incomplete purification .

- Melting point consistency : A sharp melting range (<2°C variation) correlates with high crystallinity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace 4-methoxybenzyl with 4-fluorobenzyl) and compare bioactivity .

- Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases, cytochrome P450). highlights binding poses for similar benzimidazoles, where chloro substituents enhance hydrophobic pocket interactions .

- Pharmacophore mapping : Identify critical moieties (e.g., dichloro-benzimidazole core) using QSAR models .

Q. What experimental designs resolve contradictions in thermal stability data?

- Methodological Answer : Conflicting TGA/DTA results (e.g., decomposition onset at 200°C vs. 220°C) may arise from:

- Sample crystallinity : Recrystallize from ethanol/water mixtures to standardize morphology .

- Atmosphere effects : Conduct TGA under inert (N₂) vs. oxidative (O₂) conditions to assess degradation pathways .

- Heating rate : Use slow ramp rates (2–5°C/min) to avoid kinetic artifacts .

Q. How can researchers link this compound’s properties to a theoretical framework in chemical biology?

- Methodological Answer :

- Mechanistic studies : Investigate electron-withdrawing effects of chloro substituents on π-π stacking (via DFT calculations) .

- Thermodynamic profiling : Measure ΔG of binding using isothermal titration calorimetry (ITC) and correlate with molecular dynamics simulations .

- Biological validation : Align findings with established theories (e.g., enzyme inhibition models) by testing against recombinant enzymes (e.g., caspases, kinases) .

Q. What statistical approaches are suitable for analyzing synthetic yield variability?

- Methodological Answer :

- Factorial design : Test interactions between variables (e.g., catalyst loading, temperature) using a 2³ factorial matrix to identify dominant factors .

- ANOVA : Compare batch yields (n ≥ 3) to assess significance of process changes .

- Error analysis : Calculate relative standard deviation (RSD) to quantify reproducibility; RSD >5% warrants process re-evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.